Product packaging for Keliximab(Cat. No.:CAS No. 174722-30-6)

Keliximab

Cat. No.: B1169729
CAS No.: 174722-30-6
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Description

Classification and Molecular Origins of Keliximab: A Chimeric Monoclonal Antibody

This compound is classified as a chimeric monoclonal antibody. ersnet.org Its structure is a composite of genetic material from two different species: the variable regions, which are responsible for antigen recognition, are derived from a macaque monkey (Macaca irus), while the constant regions of the antibody are of human origin (Homo sapiens). ersnet.orgnih.gov This chimeric design was a strategic approach to reduce the immunogenicity of the antibody when administered to humans, a significant challenge with earlier fully murine monoclonal antibodies. The human constant region is of the IgG1 isotype. nih.gov this compound specifically targets the CD4 antigen, a surface glycoprotein (B1211001) predominantly found on T-helper cells. ersnet.orgnih.gov

PropertyDescription
Drug Name This compound
Classification Chimeric Monoclonal Antibody
Antigen Target CD4
Variable Region Origin Macaca irus (macaque monkey)
Constant Region Origin Homo sapiens (human)
Isotype IgG1

Overview of the Developmental Trajectory in Monoclonal Antibody Research

The development of this compound took place during a pivotal era in monoclonal antibody research. The initial wave of therapeutic monoclonal antibodies, first approved in the mid-1980s, were of murine origin and often elicited an undesirable immune response in patients. allucent.comsi.edu To overcome this limitation, researchers in the late 1980s and 1990s focused on developing chimeric and humanized antibodies. allucent.comresearchgate.netahajournals.org

Chimeric antibodies, which fuse the murine variable region with a human constant region, represented a significant advancement. allucent.com The first chimeric antibody was approved in 1994, paving the way for a new class of less immunogenic and more effective therapies. researchgate.netahajournals.org this compound's development in the mid-to-late 1990s fits squarely within this period of innovation, leveraging the established techniques of chimerization to create a targeted therapeutic agent. nih.gov This era saw a surge in the clinical investigation of monoclonal antibodies for a variety of conditions, moving beyond transplantation and cancer to include autoimmune and inflammatory diseases. tandfonline.com

Initial Academic Rationale for Targeting the CD4 Antigen in Immunological Research

The rationale for targeting the CD4 antigen stemmed from the fundamental understanding of its critical role in the immune system. CD4 is a co-receptor on T-helper cells that is essential for their activation, a process that initiates and coordinates the adaptive immune response. nih.govnih.gov In autoimmune diseases such as rheumatoid arthritis, it was hypothesized that autoreactive CD4+ T cells drive the chronic inflammation and tissue damage. researchgate.netfrontiersin.org

By the 1990s, a substantial body of research implicated CD4+ T cells as key players in the pathogenesis of various autoimmune conditions. nih.govnih.gov The thinking was that by targeting the CD4 molecule, it would be possible to modulate the activity of these pathogenic T cells and thereby interrupt the disease process. The goal was not necessarily to eliminate all CD4+ T cells, but rather to interfere with their function or induce a state of tolerance. nih.gov This "T-cell centric paradigm" provided a strong academic foundation for the development of anti-CD4 monoclonal antibodies like this compound as a promising therapeutic strategy for diseases with a significant T-cell-mediated component.

Properties

CAS No.

174722-30-6

Molecular Formula

C35H64O7

Origin of Product

United States

Molecular Architecture and Engineering of Keliximab

Genetic Design and Recombinant Expression Systems for Keliximab Production

This compound's genetic design involves the strategic fusion of variable regions derived from a cynomolgus monkey immunoglobulin with human IgG1 constant regions creativebiolabs.net. This "primatized" approach aims to reduce potential immunogenicity in humans while retaining the high antigen-binding specificity of the monkey antibody creativebiolabs.netnih.gov.

For its production, this compound is typically expressed using recombinant systems. Chinese Hamster Ovary (CHO) cells are a commonly utilized host for the expression of recombinant monoclonal antibodies like this compound due to their ability to perform appropriate post-translational modifications, including glycosylation thermofisher.com. The process involves introducing the genetically engineered DNA constructs encoding the heavy and light chains of this compound into these host cells. The cells then transcribe and translate these genes, leading to the synthesis and assembly of the functional antibody. Purification often employs Protein A chromatography, a standard method for isolating IgG antibodies thermofisher.com.

Structural Characterization of Immunoglobulin G1 Lambda (IgG1 λ) Frameworks

This compound is characterized as an IgG1 λ monoclonal antibody, meaning it possesses a human gamma 1 (γ1) heavy chain constant region and a human lambda (λ) light chain constant region creativebiolabs.netmedchemexpress.com. The IgG1 isotype is prevalent in therapeutic antibodies due to its robust effector functions, although in the case of this compound, the primary mechanism is receptor down-modulation rather than significant cell depletion creativebiolabs.netaai.orgresearchgate.netresearchgate.net.

Antigen-Binding Fragment (Fab) and Crystallizable Fragment (Fc) Domain Analysis

The functional dichotomy of an antibody is encapsulated within its two main domains: the Fab (Fragment antigen-binding) and the Fc (Fragment crystallizable) regions.

Antigen-Binding Fragment (Fab) Analysis: The Fab region of this compound is responsible for its specific and high-affinity binding to human CD4 creativebiolabs.netmedchemexpress.com. This region is composed of the variable domains of both the heavy and light chains (VH and VL), along with the first constant domain of the heavy chain (CH1) and the constant domain of the light chain (CL). The variable regions contain the CDRs, which directly interact with the CD4 antigen google.com. This compound specifically targets domain 1 of human CD4, and its epitope is shared with that recognized by the Leu 3a antibody creativebiolabs.net. This binding induces CD4 receptor down-modulation and inhibits in vitro T cell responses, thereby influencing immune function creativebiolabs.netmedchemexpress.comaai.org. Studies have shown that this compound binds to CD4 with a high affinity, demonstrating a Ki value of 1.0 nM for soluble CD4 and an ED50 of 0.2 µg/mL for binding to CD4+ thymoma cell lines medchemexpress.com.

Crystallizable Fragment (Fc) Domain Analysis: The Fc domain of this compound, derived from the human IgG1 isotype, mediates effector functions such as binding to Fc receptors (FcγRs) on immune cells and complement activation aai.orglabroots.com. Despite being an IgG1 isotype, studies have indicated that this compound exhibits efficient binding to human IgG Fc receptors but unexpectedly does not bind to complement component C1q or mediate complement-dependent cytotoxicity aai.orgresearchgate.net. This characteristic suggests that while the Fc region can interact with Fc receptors, its ability to trigger strong lytic effector functions like antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) may be modulated or limited, consistent with its role as a non-depleting CD4 monoclonal antibody creativebiolabs.netaai.orgresearchgate.net. This aspect differentiates it from other CD4-targeting antibodies designed for cell depletion.

The comparative analysis with clenoliximab, a modified IgG4 isotype sharing identical variable regions, highlights the impact of the Fc domain on biological activity. While both antibodies exhibit equivalent affinity and specificity for CD4 and potent inhibition of in vitro T cell responses, this compound (IgG1) was found to be more potent in depleting CD4+ T cells in transgenic mice compared to clenoliximab (modified IgG4), despite both causing similar down-modulation of CD4 researchgate.net.

Table 1: Key Binding Characteristics of this compound

CharacteristicValueReference
Affinity (Ki) for soluble CD41.0 nM medchemexpress.com
ED50 for CD4+ cell line binding0.2 µg/mL medchemexpress.com
IC50 for T cell proliferation inhibition10-30 ng/mL medchemexpress.com
IC50 for IL-2 production inhibition10-30 ng/mL medchemexpress.com
Binding to human IgG Fc receptorsEfficient aai.org
Binding to complement component C1qNot observed aai.orgresearchgate.net
Mediation of CDCNot observed aai.orgresearchgate.net

Analysis of Post-Translational Modifications and Their Influence on Biological Function

Post-translational modifications (PTMs) are critical biochemical changes that occur after a protein has been synthesized, profoundly impacting its structure, stability, function, and immunogenicity nih.govthermofisher.comwikipedia.org. For recombinant antibodies like this compound, PTMs are influenced by the expression system (e.g., CHO cells) and the bioprocessing conditions.

Common PTMs relevant to therapeutic antibodies include:

Glycosylation: The attachment of carbohydrate moieties, primarily at the Fc region (Asn297 in IgG), is a major PTM that influences antibody effector functions, solubility, and half-life nih.govwikipedia.org. While specific details of this compound's glycosylation profile are not extensively detailed in the provided search results, as an IgG1, it is expected to undergo N-glycosylation in the Fc region, which is essential for proper folding and interaction with Fcγ receptors. Alterations in glycosylation patterns can impact Fc-mediated functions and potentially immunogenicity.

Disulfide Bond Formation: The correct formation of intra-chain and inter-chain disulfide bonds is crucial for the structural integrity and stability of the antibody wikipedia.org. This compound, like all IgGs, relies on a precise network of disulfide bonds to maintain its quaternary structure, linking its heavy and light chains and stabilizing its domains.

Deamidation: The conversion of asparagine or glutamine residues to aspartic acid or glutamic acid, respectively, can occur, particularly in regions of conformational flexibility. This can lead to charge heterogeneity and potential aggregation, impacting protein stability and biological activity.

Oxidation: Methionine and tryptophan residues are susceptible to oxidation, which can affect antibody stability and antigen-binding affinity.

Glycation: The non-enzymatic addition of sugars to lysine (B10760008) residues can occur, leading to advanced glycation end-products (AGEs), which can impact protein function and stability researchgate.net.

The influence of these PTMs on this compound's biological function is paramount. Incorrect or aberrant PTMs can lead to altered binding affinity, reduced stability, increased aggregation, or changes in effector function. For instance, specific PTMs can affect the ability of the Fc domain to interact with Fc receptors or complement proteins, thereby modifying the antibody's therapeutic mechanism, such as its capacity for CD4 receptor down-modulation without extensive T cell depletion creativebiolabs.netaai.orgresearchgate.net. Control over PTMs during the manufacturing process is therefore critical to ensure the consistent quality, efficacy, and safety of this compound.

Specific Target Recognition and Binding Kinetics of Keliximab

Identification and Characterization of the Human CD4 Antigen as Keliximab's Molecular Target

This compound is a chimeric immunoglobulin G1 (IgG1) lambda (λ) monoclonal antibody designed to specifically bind to the human CD4 antigen nih.gov. The CD4 antigen is a crucial surface glycoprotein (B1211001) predominantly expressed on helper/initiator T lymphocytes, a subset of T cells central to immune regulation nih.govuni-freiburg.de. Beyond T helper cells, CD4 is also found on other immune cells, including monocytes, macrophages, and dendritic cells nih.govuni-freiburg.de.

Functionally, CD4 acts as an accessory protein to the T cell receptor (TCR), facilitating its interaction with Major Histocompatibility Complex (MHC) Class II antigens presented on antigen-presenting cells nih.govuni-freiburg.dewikipedia.org. This interaction is critical for initiating T-cell activation and subsequent signal transduction through associated protein kinases like p56Lck nih.govuni-freiburg.de. This compound was engineered as a "primatized" antibody, meaning its variable regions were derived from cynomolgus monkeys (Macaca irus) immunized with a truncated soluble form of human CD4, which were then grafted onto human IgG1 constant regions nih.govuni-freiburg.deciteab.comresearchgate.netuth.edu. This design positions this compound as a T-cell surface antigen CD4 negative modulator abcam.com.

Quantitative Assessment of Binding Affinity (Kd) and Dissociation Rates

This compound demonstrates high binding affinity for human CD4 nih.gov. Quantitative assessments have determined its dissociation constant (Kd) for soluble CD4 (sCD4) to be 1.0 nM researchgate.netuth.eduuniprot.org. An inhibitory constant (Ki) of 1.0 nM for soluble CD4 has also been reported uniprot.org.

In cellular binding assays, this compound exhibits dose-dependent binding to the CD4+ thymoma cell line SupT1, with an effective dose 50 (ED50) of 0.2 μg/mL researchgate.netuth.eduuniprot.org. Studies comparing this compound with clenoliximab, another anti-CD4 monoclonal antibody, have shown similar kinetics of binding to CD4. The binding of this compound to CD4+ T cells typically reaches maximal levels within 1 to 3 days post-administration, with a subsequent decline after day 3.

Table 1: Key Binding Parameters of this compound to Human CD4

ParameterValueTarget/Cell LineReference
Dissociation Constant (Kd)1.0 nMSoluble Human CD4 researchgate.netuth.eduuniprot.org
Inhibitory Constant (Ki)1.0 nMSoluble Human CD4 uniprot.org
Effective Dose 50 (ED50)0.2 μg/mLSupT1 (CD4+ thymoma cell line) researchgate.netuth.eduuniprot.org

Specificity Profiling Across Primate and Non-Primate CD4 Orthologs

A critical aspect of this compound's pharmacological profile is its specific binding to CD4 orthologs across different species. This compound demonstrates specificity primarily for human and chimpanzee CD4 nih.govuni-freiburg.de. Importantly, it has been observed that this compound does not bind to CD4 from other primate species or rodents nih.gov. This limited species cross-reactivity necessitated the use of human CD4 transgenic mice in preclinical safety assessments and efficacy studies. These transgenic mouse models are engineered to express human CD4 while lacking endogenous mouse CD4, thereby providing a relevant in vivo system for studying the human CD4-antibody interaction.

Further detailing its specificity, research has indicated that this compound shows a high degree of binding specificity within cynomolgus monkey CD4 orthologs, binding to the Mafa-A1001:01 variant but not to Mafa-A1001:02/03 variants.

Epitope Mapping and Conformational Analysis of the this compound-CD4 Interaction

Epitope mapping studies have revealed that the specific region on the CD4 antigen recognized by this compound is shared with that recognized by the Leu3a monoclonal antibody nih.gov. This critical binding site is located within domain 1 (D1) of the human CD4 molecule nih.govwikipedia.orgresearchgate.netuth.edu. The overlap between the this compound and Leu3a epitopes means that CD4+ T cells pre-bound by this compound will consequently fail to bind Leu3a.

In contrast, the OKT4 antibody binds to an epitope located in domains 3 and 4 of CD4, a site spatially distinct from the this compound binding region, and therefore, its binding is unaffected by this compound interaction. The binding of this compound to the D1 domain of CD4 is particularly significant because the D1 and D2 domains of CD4 are responsible for binding to MHC Class II molecules wikipedia.org. It has been hypothesized that this compound's binding to D1, which is adjacent to the MHC binding site, may lead to stereotactic inhibition of MHC binding to CD4, contributing to its observed immunomodulatory effects. A large number of anti-CD4 mAbs, including this compound, are known to recognize the D1 domain wikipedia.org.

Table 2: Epitope Recognition by this compound on Human CD4

AntibodyRecognized CD4 DomainEpitope Relationship to this compoundEffect on Leu3a BindingReference
This compoundDomain 1 (D1)Shared with Leu3aPrevents Leu3a binding nih.gov
Leu3aDomain 1 (D1)Shared with this compoundDirectly competes nih.gov
OKT4Domains 3 & 4 (D3/D4)Spatially distinctNo effect

Cellular and Molecular Mechanisms of Keliximab S Action

Mechanisms of CD4 Receptor Downmodulation and Internalization

Keliximab induces CD4 receptor downmodulation creativebiolabs.netaai.org. This process involves a reduction in the surface expression of CD4 on T cells nih.gov. Studies indicate that this compound significantly decreases the intensity of staining with the OKT4 monoclonal antibody, which measures CD4 density aai.orgresearchgate.net. This downmodulation is believed to occur through receptor internalization and/or stripping of the CD4 receptor from the cell surface aai.orgoup.com. In vitro, the presence of monocytes appears to be necessary for this loss of CD4 aai.org.

Furthermore, this compound can induce comodulation of CD3, though to a lesser extent, as evidenced by a reduction in CD3 staining intensity on CD4+ cells aai.orgresearchgate.net. This comodulation is specific to CD4+ cells, as no change in CD3 intensity was observed in the CD4-/CD3+ population (primarily CD8+ T cells) aai.org. The modulation of CD4 and CD3 on CD4+ cells is selective, as early T cell activation markers like CD25 and CD71 remain unchanged aai.org.

Modulation of T Cell Receptor Co-receptor Signaling Pathways

On T helper cells, CD4 acts as an accessory protein to the T cell receptor (TCR) by binding MHC Class II antigens on antigen-presenting cells (APCs) and facilitating p56Lck signal transduction creativebiolabs.netcreativebiolabs.net. By binding to CD4, this compound is expected to interfere with these interactions, thereby modulating T cell receptor co-receptor signaling pathways. The clinical effect of this compound is related to its ability to coat CD4 and reduce CD4 antigen expression on T-cells creativebiolabs.netersnet.org. Non-depleting anti-CD4 antibodies, such as this compound, are thought to achieve their effects by down-modulating the CD4 receptor on T cells through the internalization of the antibody-receptor complex nih.gov. This action subsequently blocks the interaction of the remaining CD4 co-receptor with MHC Class II molecules on APCs, leading to reduced T cell activation oup.comnih.gov.

Inhibition of T-Lymphocyte Proliferation and Activation In Vitro

This compound is a potent inhibitor of in vitro T cell responses creativebiolabs.net. It has been shown to block T cell proliferation medchemexpress.com. In studies evaluating its effects on allergen-specific proliferation of peripheral blood mononuclear cells (PBMC) from house-dust mite sensitive asthmatics, this compound caused a significant reduction in T-cell proliferation compared to a control monoclonal antibody creativebiolabs.netersnet.orgnih.gov. For example, in a mixed lymphocyte reaction, this compound effectively inhibited the proliferation of human CD4 transgenic (HuCD4/Tg) CD4+ T cells stimulated with allogeneic APCs, with 50% inhibitory concentrations of 5 ng/mL nih.gov. This demonstrates the specificity and efficiency of this compound in blocking T-cell activation in vitro nih.gov.

Table 1: Inhibition of T-Cell Proliferation by this compound

Cell TypeStimulusThis compound Concentration (IC50)Effect on ProliferationReference
HuCD4/Tg CD4+ T cellsAlloantigen5 ng/mLInhibition nih.gov
Allergen-stimulated PBMCsAllergenDose-dependent inhibitionReduction creativebiolabs.netersnet.orgnih.gov
Primary human plasmablastic lymphomasNot specified10-30 ng/mLBlocks proliferation medchemexpress.com

Impact on Cytokine and Chemokine Secretion Profiles from Immune Cells

Changes in the T-helper cell Th1/Th2 cytokine profile are hypothesized to be part of this compound's clinical effect creativebiolabs.netersnet.org. However, specific research findings directly detailing this compound's impact on cytokine and chemokine secretion profiles are limited in the provided search results. One study reported no changes in CD4+ cell expression of Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), or IL-5 in response to this compound treatment ersnet.orgnih.gov. In contrast, studies on human CD4 transgenic mice treated with this compound showed a differential effect on type 1 and type 2 cytokine expression in splenocytes stimulated ex vivo, with an initial upregulation of IL-2 and IFN-γ, followed by transient downregulation of IL-4 and IL-10 asm.org. This suggests an immunomodulatory rather than overtly immunosuppressive activity asm.org.

Table 2: this compound's Impact on Cytokine Expression

CytokineCell Type/ModelEffect ObservedReference
IFN-γCD4+ T cells (human)No significant change ersnet.orgnih.gov
IL-4CD4+ T cells (human)No significant change ersnet.orgnih.gov
IL-5CD4+ T cells (human)No significant change ersnet.orgnih.gov
IL-2Splenocytes (HuCD4/Tg mice)Initial upregulation asm.org
IFN-γSplenocytes (HuCD4/Tg mice)Initial upregulation asm.org
IL-4Splenocytes (HuCD4/Tg mice)Transient downregulation asm.org
IL-10Splenocytes (HuCD4/Tg mice)Transient downregulation asm.org

Assessment of Fc-mediated Effector Functions (e.g., ADCC, CDC) in In Vitro and Ex Vivo Models, emphasizing its non-depleting characteristics

This compound is an IgG1 monoclonal antibody creativebiolabs.netaai.org. IgG1 antibodies are known for their ability to mediate Fc-dependent effector functions such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) mdpi.com. As predicted for an IgG1 isotype antibody, this compound showed efficient binding to human IgG Fc receptors aai.org. This compound has been shown to mediate specific cell lysis in ADCC assays in vitro aai.org.

However, despite its IgG1 isotype, this compound unexpectedly did not bind to complement component C1q and did not mediate CDC aai.org. In in vivo studies in chimpanzees, this compound showed only modest depletion of CD4 cells, even upon repeat administration aai.org. Studies with human CD4 transgenic mice also indicated that this compound caused a dose-dependent, selective depletion of CD4+ T lymphocytes with no effect on CD8+ cells nih.govasm.org. While it caused a reduction in the percentage of CD4+ T cells, this reduction was not accompanied by a proportional increase in CD8+ lymphocytes nih.gov. These data suggest an immunomodulatory rather than an overt immunosuppressive activity, emphasizing its non-depleting characteristics compared to other depleting anti-CD4 antibodies oup.comasm.org. Clenoliximab, an IgG4 derivative of this compound, was specifically engineered to reduce Fc-binding activity and minimize cell depletion, further highlighting this compound's properties as a non-depleting CD4 monoclonal antibody aai.orgoup.comcreativebiolabs.net.

Table 3: Fc-mediated Effector Functions of this compound

Effector FunctionObservation (In Vitro/Ex Vivo)Reference
FcR BindingEfficient binding to human IgG Fc receptors aai.org
ADCCMediated specific cell lysis aai.org
CDCDid not bind C1q; did not mediate CDC aai.org
CD4 T-cell DepletionModest depletion in vivo; selective, dose-dependent depletion of CD4+ T lymphocytes without affecting CD8+ cells (in HuCD4/Tg mice); transient reduction in numbers of CD4+ T cells in asthmatics ersnet.orgaai.orgnih.govmedchemexpress.comnih.govasm.org

Preclinical Pharmacodynamic Characterization and Biological Efficacy in Model Systems

Development and Characterization of Human CD4 Transgenic Animal Models for Keliximab Research

The preclinical assessment of this compound necessitated the use of animal models that accurately reflect its pharmacological activity on human CD4, given its limited species cross-reactivity nih.gov. To address this, human CD4 transgenic mice (murine CD4 knockout, human CD4 knockin [HuCD4/Tg] mice) were developed medchemexpress.comnih.govnih.govmybiosource.comasm.org. These genetically engineered mice express human CD4 molecules on their T cells, mimicking the presence of the target antigen in humans medchemexpress.comasm.orgmedchemexpress.com.

The HuCD4/Tg mouse model has been thoroughly characterized for its suitability in evaluating anti-human CD4 antibodies like this compound nih.gov. Cells expressing human CD4 in these mice are distributed in T-cell regions of all lymphoid organs, as well as on dendritic cells, Langerhans cells, and macrophages, reflecting their distribution in human physiology nih.gov. The biological activity of human CD4 in these transgenic mice has been assessed in terms of immune function and host defense, establishing the model's relevance for preclinical research on this compound nih.gov. This model proved invaluable for conducting comprehensive preclinical safety assessments, including chronic and reproductive toxicity studies, providing a useful alternative to studies in chimpanzees for biopharmaceutical agents with limited species cross-reactivity nih.govnih.gov.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models

Preclinical studies on this compound have focused on identifying and validating pharmacodynamic biomarkers to understand its mechanism of action and dose-response relationships. Key biomarkers include target occupancy and cellular phenotype modulation.

This compound demonstrates a high binding affinity for soluble human CD4, with a Kd value of 1.0 nM medchemexpress.commedchemexpress.com. In vitro, this compound dose-dependently binds to the CD4+ thymoma cell line SupT1, exhibiting an ED50 of 0.2 μg/mL within 30 minutes medchemexpress.commedchemexpress.com.

In human CD4 transgenic mice, this compound dose-dependently modulated CD4 and caused a rapid decline in the number of circulating CD4+ T cells compared to clenoliximab medchemexpress.commedchemexpress.comresearchgate.net. The effects of this compound on CD4+ lymphocytes were evident in both blood and spleen compartments asm.org. A single intravenous dose of this compound resulted in dose-dependent CD4 coating, with 100% saturation persisting for at least 2 days following a 5 mg/kg dose and for 7 days after a 125 mg/kg dose asm.org.

An indirect response model was utilized to characterize the pharmacodynamic effects, such as the enumeration of circulating CD4+ T cells and the density of CD4 on their surface researchgate.net. This compound selectively depleted CD4+ T lymphocytes without affecting CD8+ cells nih.gov. The reduction in peripheral blood CD4+ T cells was rapid and dose-dependent, with a gradual recovery observed thereafter researchgate.net. For instance, a 100 mg/kg intravenous dose of this compound resulted in approximately a 75% reduction in splenic CD4+ T cells by day 7 post-dosing asm.org. These findings underscore this compound's potency and efficiency in depleting CD4+ T cells in this preclinical model researchgate.net.

Table 1: Effect of this compound on CD4+ T Cell Reduction in Transgenic Mice

Dose (mg/kg)Tissue/Cell TypeReduction in CD4+ T Cells (%)Time Post-Dosing (Days)Citation
100Spleen~757 asm.org
5-125Peripheral BloodDose-dependent declineRapid initial decline medchemexpress.commedchemexpress.comresearchgate.net

Evaluation of Immunomodulatory Effects in In Vitro and Ex Vivo Cellular Assays

This compound's immunomodulatory properties have been extensively evaluated in various cellular assays, providing insights into its functional impact on immune cells.

T Cell Proliferation and Interleukin-2 (B1167480) Production: this compound effectively blocks T cell proliferation and inhibits the production of interleukin-2 (IL-2) in primary human plasmablastic lymphomas (PBLs) in vitro, with observed IC50 values ranging from 10 to 30 ng/mL medchemexpress.commedchemexpress.com. This demonstrates its potent ability to interfere with T-cell activation nih.gov.

Cell-Cell Adhesion: this compound has been shown to dose-dependently mediate cell-cell adhesion in vitro, with an observed ED50 value of 20 ng/mL within 5 minutes medchemexpress.commedchemexpress.com.

Cytokine Expression Modulation: Ex vivo studies using splenocytes from this compound-treated HuCD4/Tg mice revealed a dynamic modulation of cytokine expression nih.govnih.govcapes.gov.br. Specifically, an initial upregulation of type 1 cytokines, such as interleukin-2 (IL-2) and gamma interferon (IFN-γ), was observed nih.govnih.gov. This was followed by a transient downregulation of type 2 cytokines, including interleukin-4 (IL-4) and interleukin-10 (IL-10) nih.govnih.gov. These findings suggest an immunomodulatory activity rather than a generalized immunosuppressive effect of this compound nih.govnih.gov.

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): As an IgG1 isotype, this compound demonstrated efficient binding to human IgG Fc receptors aai.org. Furthermore, it mediated specific cell lysis in 51Cr-labeled SupT1-18 cells when incubated with IL-2-stimulated peripheral blood lymphocytes (PBLs) serving as effector cells aai.org. This indicates this compound's capacity to induce ADCC, a key effector function of certain monoclonal antibodies aai.orgtandfonline.com.

Assessment of Biological Efficacy and Mechanistic Insights in Preclinical Disease Models

Preclinical studies utilizing animal models of various immune-mediated conditions have provided crucial insights into this compound's biological efficacy and underlying mechanisms.

Host Resistance Models:

Pneumocystis carinii Infection: In HuCD4/Tg mice, the depletion of CD4+ T cells induced by this compound was associated with increased susceptibility to Pneumocystis carinii, a pathogen known to be CD4-dependent nih.govnih.gov. This effect was coupled with an inhibition of anti-Pneumocystis carinii antibody responses nih.govnih.gov.

Candida albicans Infection: Despite some inhibition of anti-Candida albicans antibody responses, treatment with this compound in HuCD4/Tg mice did not compromise host defense against Candida albicans infection nih.govnih.gov. Furthermore, reproductive toxicology studies, which included the immunotoxicological evaluation of offspring exposed to this compound in utero, showed no impairment of their host resistance to Candida albicans nih.gov.

B16 Melanoma Metastasis: In models assessing host resistance to tumors, treatment with this compound did not affect resistance to experimental B16 melanoma metastases in HuCD4/Tg mice nih.govnih.gov. This contrasts with the increased tumor colonization observed with other anti-T cell antibodies such as Thy1.2 and anti-asialo GM-1 antibodies nih.gov. This differential effect supports the notion that this compound exerts an immunomodulatory rather than an overt immunosuppressive activity nih.govnih.gov.

Contact Sensitivity Model: this compound demonstrated biological efficacy in an in vivo system by inhibiting contact sensitivity in the epicutaneous sensitization model in HuCD4/Tg mice nih.gov. This finding further confirmed an effective interaction between human CD4 and this compound within a living system nih.gov.

Mechanistic Insights: The comprehensive preclinical evaluation suggests that this compound's therapeutic potential stems from its ability to deplete circulating CD4+ T lymphocytes while simultaneously modulating the function of the remaining immune cells without causing general immunosuppression nih.govnih.gov. This selective immunomodulation implies that this compound therapy could be beneficial in controlling certain autoimmune diseases by altering the immune landscape rather than broadly suppressing it nih.govnih.gov. Its mechanism involves binding to human CD4, leading to receptor down-modulation and potent inhibition of in vitro T cell responses creativebiolabs.net. It is hypothesized that its biological effects are intricately linked to the degree of CD4 coating, reduced CD4 antigen expression, circulating antibody concentrations, changes in T cell activation markers, and alterations in the T-helper cell Th1/Th2 cytokine balance creativebiolabs.net.

Immunological Aspects of Keliximab in Preclinical Research

Analysis of Potential Immunogenicity: Anti-Drug Antibody (ADA) Formation in Animal Models

Preclinical assessment of immunogenicity often involves various experimental tools, including HLA binding assays, dendritic cell (DC)-related assays, T cell stimulation assays, peripheral blood mononuclear cell (PBMC) stimulation assays, and diverse animal models. While animal models are acknowledged for exhibiting a higher incidence of immunogenicity—due to human therapeutic mAbs appearing foreign and significant species differences in major histocompatibility complex (MHC) genes—they nonetheless offer valuable insights for comparative immunogenicity evaluation.

Despite the general understanding that the immunogenicity of a human protein in animals does not reliably predict immunogenicity in humans, preclinical ADAs can complicate the interpretation of toxicokinetic data. For Keliximab, human CD4 transgenic mice have served as a successful model for toxicological assessment, encompassing PK/PD profiling and both single- and repeat-dose toxicity analyses. The findings from this model have shown consistency with results from human clinical trials, underscoring its relevance for evaluating PK/PD in support of clinical development for anti-human CD4 mAbs. Studies in these transgenic mice, comparing this compound with Clenoliximab (both monkey/human chimeric CD4 monoclonal antibodies, of IgG1 and IgG4 isotypes respectively), revealed that the binding of both mAbs to CD4+ T cells peaked between days 1 and 3 following administration, with binding subsequently declining after day 3.

Impact of Immunogenicity on this compound's Preclinical Pharmacokinetics and Pharmacodynamics

The formation of anti-drug antibodies (ADAs) can profoundly impact the pharmacokinetic (PK) and pharmacodynamic (PD) properties of monoclonal antibodies, often leading to reduced drug efficacy and accelerated clearance from circulation.

In preclinical studies involving human CD4 transgenic mice, the pharmacokinetics of this compound (and Clenoliximab) were observed to be dose-dependent and well-described by a two-compartment model featuring saturable elimination from both compartments. The pharmacodynamic effects were assessed by monitoring the number of circulating CD4+ T cells and the density of CD4 on their surface.

This compound induced a relatively rapid decline in circulating CD4+ T cells, which subsequently recovered gradually. Notably, this compound demonstrated greater potency and efficiency in depleting CD4+ T cells compared to Clenoliximab. Both mAbs, however, produced similar levels of CD4 down-modulation at comparable dose levels.

Table 1: Comparative Preclinical Pharmacodynamics of this compound and Clenoliximab in Human CD4 Transgenic Mice

Feature/EffectThis compoundClenoliximab
Isotype Human IgG1Human IgG4
Fc Receptor Binding Mediates FcR bindingMarkedly reduced FcR binding
ADCC Mediation Mediates ADCCDoes not mediate ADCC
T-cell Proliferation & IL-2 Production Inhibition Potent inhibitorPotent inhibitor
Complement-Dependent Cytotoxicity (CDC) Lacks ability to mediate CDCLacks ability to mediate CDC
CD4+ T-cell Depletion More potent and efficient; rapid decline then gradual recoveryLess potent at low doses; significant decrease at high doses
CD4 Surface Down-modulation Similar to Clenoliximab at corresponding dosesSimilar to this compound at corresponding doses
PK Model Two-compartment with saturable eliminationTwo-compartment with saturable elimination

Advanced Methodologies and Analytical Techniques in Keliximab Research

Biophysical and Structural Characterization Techniques for Antibody-Antigen Complexes

Understanding the precise interaction between Keliximab and its target, human CD4, is fundamental to its characterization. This compound is known to bind human and chimpanzee CD4 with high affinity, demonstrated by a Ki value of 1.0 nM for soluble CD4 and a Kd value of 1.0 nM medchemexpress.comvulcanchem.com. A range of biophysical and structural techniques are employed for this characterization:

Surface Plasmon Resonance (SPR) : This label-free technology is extensively used to determine the binding kinetics (association and dissociation rates) and affinity constants (KD) of antibody-antigen interactions evidentic.comnih.gov. SPR analysis, specifically BIAcore analysis, has been used to assess this compound's binding kinetics and energetics with soluble CD4 (sCD4) aai.org.

Isothermal Titration Calorimetry (ITC) : ITC provides comprehensive thermodynamic information about the binding event, including enthalpy, entropy, and stoichiometry. This technique is employed to assess the energetics and stoichiometry of this compound's binding to sCD4 aai.org.

Analytical Ultracentrifugation (AUC) : AUC is a powerful technique for determining the sedimentation coefficient, molecular weight, and oligomeric state of proteins, and for detecting aggregation evidentic.comgoogle.comgoogle.com.pggoogle.com. Studies on this compound have shown little aggregation when alone or in complex with sCD4, indicating high functional activity of the antibody preparations aai.org.

X-ray Crystallography : While not specifically detailed for the this compound-CD4 complex in the provided information, X-ray crystallography is a standard technique for determining the high-resolution three-dimensional structure of antibodies and their complexes with antigens google.comgoogleapis.comresearchgate.net. This technique helps identify critical amino acid residues involved in antigen binding google.com.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to analyze the secondary structure of proteins (e.g., alpha-helix, beta-sheet content) and to monitor conformational changes upon binding or under various environmental conditions google.com.pgbiopharminternational.comgoogle.comresearchgate.netgoogleapis.com. This technique ensures the structural integrity and stability of this compound.

Mass Spectrometry (MS) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : MS is crucial for primary structure analysis, peptide mapping, and identifying post-translational modifications evidentic.comnih.govbiopharminternational.comeuropa.eu. HDX-MS is a powerful tool for higher-order structural characterization, providing insights into protein dynamics and conformational changes, and can be used for epitope mapping to identify regions of the antibody that interact directly with the antigen researchgate.net. Advanced approaches like fast fluoroalkylation of proteins (FFAP) combined with MS further aid in studying interaction interfaces researchgate.net.

Flow Cytometry and Immunohistochemistry for Cellular and Tissue Profiling

To understand this compound's impact at the cellular and tissue levels, flow cytometry and immunohistochemistry are indispensable.

Flow Cytometry : This technique is widely applied to analyze cell surface markers, receptor occupancy, cell counts, and intracellular events. For this compound, flow cytometry has been instrumental in:

Binding Affinity and Cell Surface Modulation : this compound dose-dependently binds to CD4+ thymoma cell lines, such as SupT1, with an ED₅₀ of 0.2 µg/mL medchemexpress.com. It causes a significant reduction in the number of CD4+ T-cells and modulates CD4 receptor expression nih.goversnet.orgersnet.org. Studies have shown total loss of Leu3a staining and significant reductions in the mean fluorescence of OKT4 binding on CD4+ T-cells following this compound treatment, indicating effective receptor occupancy and modulation nih.goversnet.orgersnet.orgnih.gov.

Cell Population Analysis : It enables pre- and post-infusion assessment of CD4+ and CD8+ T-cell counts and their mean fluorescence intensities nih.goversnet.orgersnet.org.

Expression of Activation Markers : Flow cytometry is used to evaluate the expression of various activation and memory markers on CD4+ T-cells, including CD25, human leukocyte antigen-DR (HLA-DR), CD45RO, and CD45RA nih.goversnet.orgersnet.org.

Apoptosis Induction : Multiparameter flow cytometry has been utilized to measure this compound-induced apoptosis in CD4+ T cells, identifying characteristics such as the generation of reactive oxygen species, external phosphatidyl serine expression (Annexin V positivity), and intact esterase activity nih.gov. Apoptosis was observed within 3 hours of this compound treatment nih.gov.

Intracellular Cytokine Expression : The technique can assess changes in intracellular cytokine expression, such as Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-5 (IL-5), in CD4+ T-cells. Studies with this compound showed no changes in the expression of these specific cytokines in CD4+ cells nih.goversnet.org.

A summary of cellular effects observed via flow cytometry:

Parameter Analyzed by Flow CytometryEffect of this compound TreatmentReference
Binding to CD4+ cell line (SupT1)Dose-dependent binding, ED₅₀ of 0.2 µg/mL medchemexpress.com
Circulating CD4+ T-cell countSignificantly decreased nih.goversnet.orgersnet.org
Leu3a staining on CD4+ T-cellsTotal loss nih.goversnet.orgersnet.orgnih.gov
OKT4 binding on CD4+ T-cellsSignificant reductions in mean fluorescence nih.goversnet.orgersnet.org
Expression of CD25, HLA-DR, CD45RO, CD45RA on CD4+ T-cellsSignificant reductions in numbers of cells expressing these markers nih.goversnet.orgersnet.org
Apoptosis in CD4+ T-cellsInduced, evident within 3 hours, associated with ROS, Annexin V positivity nih.gov
Intracellular IFN-γ, IL-4, IL-5 expression in CD4+ T-cellsNo significant changes observed nih.goversnet.org

Immunohistochemistry : While specific studies using immunohistochemistry for this compound were not detailed in the provided search results, it is a standard and crucial technique in antibody research. It allows for the visualization and localization of target antigens (like CD4) and the antibody itself within tissues, providing insights into tissue distribution, target expression patterns, and cellular infiltration, which are critical for understanding the in vivo effects of therapeutic antibodies.

Gene Expression Profiling, Proteomics, and Metabolomics in Response to this compound

"Omics" approaches provide a global view of biological responses to this compound at the molecular level, offering insights into its mechanism of action and downstream effects.

Gene Expression Profiling : Techniques such as RNA sequencing (RNA-seq) or microarrays enable the comprehensive analysis of gene expression changes. For this compound, its effects on cytokine gene expression have been investigated. Specifically, treatment with this compound resulted in an initial up-regulation of Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ) gene expression, followed by a transient down-regulation of Interleukin-4 (IL-4) and Interleukin-10 (IL-10) in splenocytes asm.org. Gene expression mRNA data can also be integrated into computational models for deeper analysis google.com.

Proteomics : This field focuses on the large-scale study of proteins, including their expression levels, modifications, interactions, and functions. Proteomics methods, often involving mass spectrometry, are utilized to analyze the protein complement of cells or tissues in response to antibody treatment nih.govnascentbiotech.com. This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, contributing to the understanding of this compound's molecular impact. Proteomics studies also assist in determining the human tissue distribution of target proteins, which is vital for assessing potential adverse effects idrblab.net.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are essential for characterizing the temporal relationship between drug exposure and its biological effects, particularly for complex biopharmaceuticals like monoclonal antibodies nih.gov.

Preclinical Models : this compound's PK/PD has been extensively evaluated in preclinical species, notably in human CD4 transgenic mice nih.govresearchgate.netnih.govresearchgate.net. This transgenic mouse model is considered a valuable tool for evaluating the PK/PD of anti-human CD4 monoclonal antibodies nih.govresearchgate.net.

Pharmacokinetics (PK) Modeling : The PK of this compound in these transgenic mice has been described using a two-compartment model with saturable elimination from both plasma and tissue compartments researchgate.netresearchgate.net. This model accounts for the non-linear disposition often observed with monoclonal antibodies due to target-mediated drug disposition, where the drug binds to and is cleared by its target researchgate.net. The model postulates that this compound permeates into tissues and binds to CD4 on T cells in both circulating and tissue compartments researchgate.net. Physiologically-based pharmacokinetic (PBPK) models also serve as a framework for understanding inter-species differences and scaling preclinical data to predict antibody disposition nih.govunipd.it.

Pharmacodynamics (PD) Modeling : The PD effects of this compound, such as the enumeration of circulating CD4+ T cells and the density of CD4 on their cell surface, have been characterized using an indirect response model nih.govresearchgate.netresearchgate.net. This type of model is suitable for describing the turnover process of pharmacological biomarkers.

this compound has been observed to cause a relatively rapid decline in the number of circulating CD4+ T cells in transgenic mice, followed by a gradual recovery researchgate.netresearchgate.net.

Both this compound and clenoliximab, a related IgG4 isotype antibody, exhibited similar levels of CD4 down-modulation from the cell surface in these preclinical models, although their effects on CD4+ T-cell depletion differed due to isotype differences aai.orgnih.govresearchgate.net.

Role of Modeling : PK/PD modeling plays a more significant role in the development of therapeutic monoclonal antibodies compared to small molecules, owing to the complex pharmacological properties of antibodies, such as non-linear disposition and dynamic intracellular signaling pathways nih.govresearchgate.net. These computational modeling techniques are powerful for characterizing experimental data and can be used to predict drug behavior in biological systems nih.gov.

Q & A

Q. What is the mechanism of action of Keliximab in modulating CD4+ T-cell activity?

this compound, a chimeric IgG1 anti-CD4 monoclonal antibody (mAb), binds soluble CD4 with high affinity (Kd = 1.0 nM) and inhibits T-cell proliferation by blocking CD4-HLA-II interactions. It also induces antibody-dependent cellular cytotoxicity (ADCC) via Fcγ receptor binding, leading to CD4+ T-cell depletion . Methodologically, researchers should validate these mechanisms using flow cytometry (for CD4 surface density reduction), IL-2 suppression assays, and ADCC-specific cytotoxicity assays with effector cells (e.g., NK cells) .

Q. Which experimental models are most appropriate for studying this compound’s pharmacodynamics (PD)?

Transgenic mice expressing human CD4 on T cells are robust for PD studies, as they recapitulate dose-dependent CD4+ T-cell depletion and recovery kinetics observed in humans. For example, this compound at 5–125 mg/kg in transgenic mice showed rapid CD4+ cell decline followed by gradual recovery, aligning with clinical trial data . In vitro models using human peripheral blood mononuclear cells (PBMCs) are suitable for preliminary ADCC and cytokine inhibition assays .

Q. How should pharmacokinetic (PK) and PD parameters be integrated to optimize dosing regimens?

A two-compartment PK model with saturable clearance and an indirect response (IDR) PD model effectively captures this compound’s concentration-time profiles and CD4+ cell depletion dynamics. Key parameters include clearance rates, volume of distribution, and EC50 values for CD4 modulation. Dose escalation studies in transgenic mice (e.g., 5–125 mg/kg) provide critical data for extrapolating human-equivalent doses .

Q. What methodologies validate this compound’s target engagement in inflamed tissues?

Radiolabeled molecular imaging (e.g., 99mTc-anti-CD4 mAbs) in rheumatoid arthritis (RA) patients confirms synovial-specific binding. Post-imaging synovial biopsies with immunohistochemistry (IHC) for CD4, macrophages, and T-cell markers further validate target engagement .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

Contradictions arise when in vitro assays (e.g., IL-2 suppression) show high potency, but in vivo results vary due to FcγR polymorphism-driven ADCC variability or CD4+ T-cell subset heterogeneity. To address this:

  • Conduct comparative studies with Fc-engineered variants (e.g., clenoliximab, an IgG4 variant lacking FcγR binding) to isolate ADCC contributions .
  • Use single-cell RNA sequencing to identify resistant CD4+ subpopulations .

Q. What strategies improve the translational relevance of preclinical RA models for this compound?

  • Model Selection: Use collagen-induced arthritis (CIA) models in humanized CD4 mice to mirror RA synovial inflammation.
  • Endpoint Design: Include joint histopathology, serum cytokine profiling (e.g., TNF-α, IL-6), and longitudinal CD4+ cell counts .
  • Combination Therapy: Co-administer this compound with anti-TNF-α mAbs (e.g., adalimumab) to assess synergistic effects .

Q. Which biomarkers best predict this compound’s clinical efficacy and toxicity?

  • Efficacy: Baseline CD4+ cell count, synovial T/B cell ratio post-treatment, and serum IL-2 levels.
  • Toxicity: Peripheral CD4+ lymphopenia duration and infection rates. Standardize biomarker assays across cohorts using flow cytometry and multiplex cytokine arrays .

Q. How do Fc domain modifications influence this compound’s safety profile?

Clenoliximab (IgG4 variant) eliminates FcγR binding, reducing ADCC-mediated toxicity but preserving CD4 modulation. Compare FcγR binding affinity (SPR assays) and lymphocyte depletion rates in parallel studies with this compound to guide engineering efforts .

Q. What statistical approaches address variability in CD4+ T-cell recovery post-treatment?

Mixed-effects models account for inter-subject variability in recovery kinetics. Use longitudinal data from transgenic mouse studies (e.g., CD4+ counts over 28 days) to estimate recovery half-lives and identify covariates (e.g., dose, baseline CD4+) .

Methodological and Ethical Considerations

Q. How should researchers design protocols to ensure reproducibility of this compound studies?

  • Experimental Details: Report synthesis protocols (e.g., radiolabeling efficiency for imaging studies), storage conditions, and cell isolation methods (e.g., PBMC separation) .
  • Data Transparency: Deposit raw flow cytometry data, PK/PD parameters, and IHC images in repositories like Figshare or Zenodo .

Q. What ethical guidelines apply to this compound trials in immunocompromised cohorts?

  • Prioritize CD4+ cell monitoring to prevent severe lymphopenia.
  • Obtain informed consent for biobanking synovial tissue or serum for secondary analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.